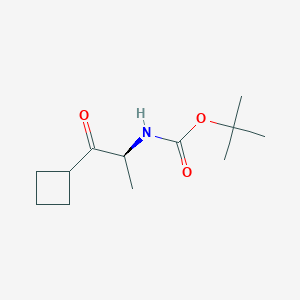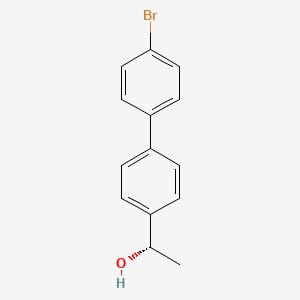
(1S)-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to another phenyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromobenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzophenone to yield the desired product.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol may involve large-scale Grignard reactions or catalytic hydrogenation processes, optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: (1S)-1-[4-(4-Bromophenyl)phenyl]ethanone.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenyl groups on biological systems.
Medicine:
Drug Development: Researchers explore the potential of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol as a building block for developing new drugs with improved efficacy and reduced side effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and phenyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1S)-1-[4-(4-Chlorophenyl)phenyl]ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-[4-(4-Methylphenyl)phenyl]ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs with different substituents.
Steric and Electronic Effects: The bromine atom’s size and electronegativity influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and its overall reactivity.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m0/s1 |
Clave InChI |
FPVSKKDZHMAXHG-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
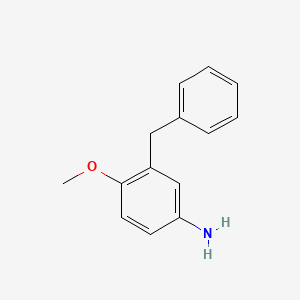
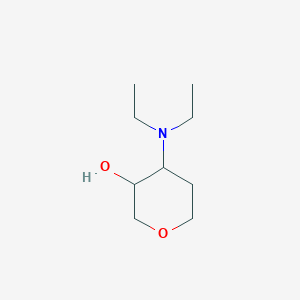
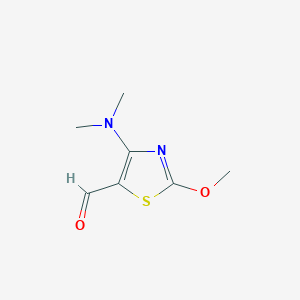
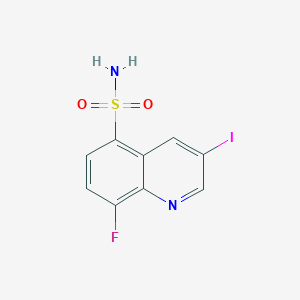

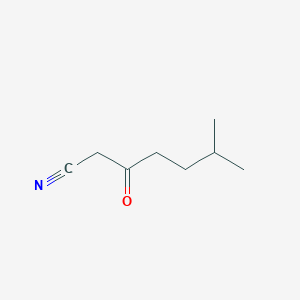
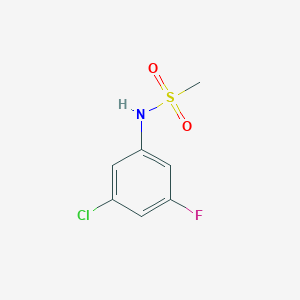

![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
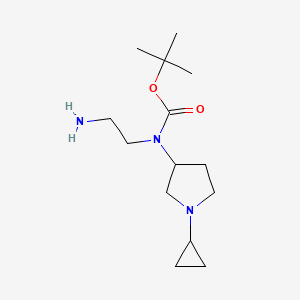
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
